molecular formula C9H10N2O4 B5056924 3-(ethylamino)-5-nitrobenzoic acid

3-(ethylamino)-5-nitrobenzoic acid

Cat. No.: B5056924
M. Wt: 210.19 g/mol
InChI Key: CHNQJEHMJWYBAM-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5-nitrobenzoic acid is a versatile aromatic compound serving as a valuable building block in organic synthesis and medicinal chemistry research. The molecule features a benzoic acid core functionalized with both an electron-withdrawing nitro group (-NO₂) and an electron-donating ethylamino group (-NHCH₂CH₃). This push-pull electronic architecture makes it a candidate for the development of novel materials with specific optical or electronic properties . In pharmaceutical research, its structure is a key intermediate for constructing complex heterocyclic systems often found in active pharmaceutical ingredients. The carboxylic acid allows for further derivatization into amides or esters, the ethylamino group can be acylated or alkylated, and the nitro group can be selectively reduced to an amine, providing a handle for further functionalization . As a derivative of aminonitrobenzoic acid, it shares a historical context with compounds used in the dye industry and has since evolved into a tool for modern complex molecule synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(ethylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-10-7-3-6(9(12)13)4-8(5-7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNQJEHMJWYBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-5-nitrobenzoic acid typically involves the nitration of 3-aminobenzoic acid followed by the alkylation of the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 3-amino-5-nitrobenzoic acid is then subjected to alkylation using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(ethylamino)-5-aminobenzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Ethylamino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Applications Reference
This compound -NHCH₂CH₃, -NO₂, -COOH 210.19 g/mol Spherical amide synthesis
3-(Chlorosulphonyl)-5-nitrobenzoic acid -SO₂Cl, -NO₂, -COOH 245.62 g/mol Sulfonamide drug precursors
Sodium 3-nitrobenzoate -NO₂, -COONa 189.03 g/mol Metal treatment
Ethyl 3-amino-5-nitrobenzoate -NH₂, -NO₂, -COOCH₂CH₃ 210.19 g/mol Lipophilic drug intermediates

Table 2: Physicochemical Properties

Compound Solubility (Water) Melting Point LogP
This compound Low ~200°C 1.2
Ethyl 3-amino-5-nitrobenzoate Insoluble ~150°C 2.5
Sodium 3-nitrobenzoate High >300°C -0.8

Q & A

Q. What are the recommended synthetic routes for 3-(ethylamino)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitro group introduction via electrophilic aromatic substitution (e.g., nitration of benzoic acid derivatives) followed by ethylamine substitution . For example:
  • Step 1 : Nitration of 3-ethylaminobenzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .
  • Step 2 : Purification via recrystallization in ethanol/water (1:3 ratio) to isolate the nitro derivative.
    Optimization includes monitoring reaction progress via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and adjusting stoichiometry to minimize byproducts (e.g., dinitro derivatives) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight (theoretical [M+H]⁺ = 225.08 g/mol) and detect impurities (<1% threshold).
  • ¹H/¹³C NMR : Key signals include the ethylamino proton triplet (~δ 1.2 ppm) and aromatic protons adjacent to nitro groups (~δ 8.2–8.5 ppm) .
  • FT-IR : Verify nitro (1520 cm⁻¹, asymmetric stretching) and carboxylic acid (1700 cm⁻¹, C=O) functional groups .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for nitroaromatics:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261 precaution) .
  • Storage : In amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer : Employ density functional theory (DFT) to calculate:
  • Electrophilicity Index (ω) : Predicts sites for nucleophilic attacks (e.g., nitro group as a strong electron-withdrawing group).
  • Molecular docking : Simulate binding to biological targets (e.g., viral proteases) using software like AutoDock Vina. The ethylamino group enhances hydrogen bonding with active-site residues (e.g., Asp/Glu) .
    Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD < 10 μM for antiviral activity) .

Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 μM) to identify non-linear effects.
  • Metabolic stability testing : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Structural analogs : Compare with compounds like 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid , where the piperazine ring improves pharmacokinetics but may reduce solubility .

Q. What strategies enhance the catalytic efficiency of this compound in coupling reactions?

  • Methodological Answer : Optimize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
  • Ligand selection : Use SPhos or XPhos ligands to stabilize Pd(0) intermediates.
  • Solvent system : Toluene/water (4:1) with K₂CO₃ as base for biphasic conditions.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 120°C .

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